

# GSK2556286: A Novel Antitubercular Agent Targeting Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK2556286 |           |
| Cat. No.:            | B1650843   | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **GSK2556286**, a novel, orally active antitubercular agent. Identified through high-throughput screening of compounds targeting Mycobacterium tuberculosis (Mtb) within macrophages, **GSK2556286** presents a unique mechanism of action that is cholesterol-dependent, offering a potential new avenue for treating both drug-sensitive and drug-resistant tuberculosis.

### **Mechanism of Action**

GSK2556286 operates not by direct inhibition of a common biosynthetic pathway, but through the activation of a bacterial signaling cascade. It is an agonist of Rv1625c, a membrane-bound adenylyl cyclase in M. tuberculosis. This agonism leads to a significant increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP then negatively regulates cholesterol and propionate metabolism, pathways that are critical for Mtb's survival and persistence within the host macrophage environment. This cholesterol-dependent activity is a hallmark of GSK2556286's antitubercular effect.[1][2][3]

The signaling pathway is visualized below:





#### Click to download full resolution via product page

Caption: **GSK2556286** activates Rv1625c, leading to increased cAMP and inhibition of cholesterol metabolism.

### **Data Presentation**

The preclinical activity of **GSK2556286** has been evaluated in various in vitro and in vivo models. The quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of GSK2556286

| Parameter | Mtb Strain | Condition                       | Value (µM)             |
|-----------|------------|---------------------------------|------------------------|
| IC50      | H37Rv      | In THP-1<br>macrophages         | 0.07[1][4][5][6][7][8] |
| IC50      | H37Rv      | Axenic culture with cholesterol | 2.12[1]                |
| IC50      | Erdman     | Axenic culture with cholesterol | 0.71[1]                |
| IC50      | H37Rv      | Axenic culture with glucose     | >125[1]                |
| IC50      | Erdman     | Axenic culture with glucose     | >50[1]                 |
| MIC       | H37Rv      | Axenic culture<br>(standard)    | >10[9]                 |



Table 2: In Vivo Efficacy of GSK2556286 in Murine Models

| Mouse Model                   | Dosing Regimen                                                                           | Outcome                                                                 |
|-------------------------------|------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|
| BALB/c (Chronic Infection)    | 10-200 mg/kg, p.o., 5<br>days/week for 4 weeks                                           | Significant bactericidal effect;<br>maximal effect at ~10 mg/kg.<br>[1] |
| C3HeB/FeJ (Chronic Infection) | 10-200 mg/kg, p.o., 5<br>days/week for 4 weeks                                           | Significant bactericidal effect.                                        |
| BALB/c (Subacute Infection)   | 50 mg/kg, p.o., single dose<br>with Bedaquiline (25 mg/kg)<br>and Pretomanid (100 mg/kg) | Increased efficacy compared to BPa alone.[1][8]                         |

Table 3: Pharmacokinetic Predictions for Human Dosing

| Parameter              | Predicted Value        |
|------------------------|------------------------|
| Blood Clearance        | Low (3.3 mL/min/kg)[4] |
| Volume of Distribution | Moderate (3.5 L/kg)[4] |
| Oral Bioavailability   | High (≥ 60%)[4]        |

# **Experimental Protocols**

The following section details the methodologies for key experiments cited in the development of **GSK2556286**.

- 1. Intramacrophage Activity Assay:
- Cell Line: Human THP-1 macrophage-like differentiated monocytes.[4]
- Infection: THP-1 cells are infected with M. tuberculosis.
- Treatment: Infected cells are treated with varying concentrations of GSK2556286.

### Foundational & Exploratory





- Readout: Inhibition of bacterial growth within the macrophages is measured. The 50% inhibitory concentration (IC50) is determined from dose-response curves.[4]
- 2. Axenic Culture Activity Assay (Cholesterol vs. Glucose):
- Strains:M. tuberculosis H37Rv and Erdman strains.[4]
- Media: Culture media are prepared with either cholesterol or glucose as the primary carbon source.[1][4]
- Inoculum: A final inoculum of approximately 1.4 ×10<sup>6</sup> CFU/mL is used.[4]
- Measurement: Bacterial growth is assessed after a set incubation period (e.g., 48 hours at 37°C) using a fluorescent viability indicator like resazurin.[3][4]
- Analysis: Non-linear regression analysis is used to fit the normalized fluorescence results into dose-response curves to determine IC50 values.[4]
- 3. In Vivo Efficacy in Murine Models:
- Models: Chronic tuberculosis infection is established in BALB/c and C3HeB/FeJ mice.[1][10]
- Treatment: GSK2556286 is administered via oral gavage at specified doses and schedules.
- Endpoint: The primary endpoint is the bacterial load in the lungs, measured in colony-forming units (CFU). Lungs are harvested, homogenized, and plated on selective agar to quantify viable bacteria.[1]
- 4. Spontaneous Resistant Mutant Generation:
- Method:M. tuberculosis (e.g., Erdman strain) is cultivated in vitro or extracted from the lungs of infected mice exposed to GSK2556286.[4][8]
- Selection: Bacteria are plated on solid medium containing a selective concentration of GSK2556286 (e.g., 8x MIC in the presence of cholesterol).[8]



 Confirmation: Isolated colonies are serially passaged on drug-containing plates and confirmed to have a significantly higher IC90 value (e.g., >10-fold) compared to the wild-type parent strain.[4][8]

The general workflow for the discovery and preclinical evaluation of **GSK2556286** is depicted below.



Click to download full resolution via product page



Caption: Preclinical development workflow for GSK2556286.

### **Clinical Development Status**

**GSK2556286** entered a Phase 1 clinical trial (NCT04472897) in October 2020 to evaluate its safety, tolerability, and pharmacokinetics in healthy adult volunteers.[1][5] The study was a randomized, double-blind, placebo-controlled, first-in-human trial with single and multiple ascending dose cohorts.[11] However, the trial was terminated based on pre-defined stopping rules.[9][11] As of late 2025, further clinical development of **GSK2556286** has been discontinued.[12]

Despite its discontinuation, the discovery and investigation of **GSK2556286** have provided valuable insights into a novel antitubercular strategy targeting cholesterol metabolism, validating the adenylyl cyclase Rv1625c as a potential drug target.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. hopkinsmedicine.org [hopkinsmedicine.org]
- 8. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-286 | Working Group for New TB Drugs [newtbdrugs.org]



- 10. researchgate.net [researchgate.net]
- 11. Phase 1 Safety, Tolerability and Pharmacokinetics of GSK2556286 | Working Group for New TB Drugs [newtbdrugs.org]
- 12. GSK-2556286 Drug Targets, Indications, Patents Synapse [synapse-patsnapcom.libproxy1.nus.edu.sg]
- To cite this document: BenchChem. [GSK2556286: A Novel Antitubercular Agent Targeting Cholesterol Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1650843#gsk2556286-as-a-novel-antitubercular-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com